molecular formula C18H21FN2OS B4755952 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine

1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine

Cat. No. B4755952
M. Wt: 332.4 g/mol
InChI Key: QDILHQPJCROZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-1 and is a member of the piperazine family of compounds.

Scientific Research Applications

1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, TFB-1 has been investigated for its potential use in developing new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. In neuroscience, TFB-1 has been studied for its effects on neurotransmitter systems such as dopamine and serotonin. In pharmacology, TFB-1 has been investigated for its potential use as a tool compound for studying the function of various receptors such as the 5-HT1A receptor.

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TFB-1 can increase the release of dopamine and serotonin in certain brain regions. In vivo studies have shown that TFB-1 can induce anxiolytic and antidepressant-like effects in animal models. Additionally, TFB-1 has been shown to decrease food intake and body weight in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool compound for studying the function of this receptor. However, one limitation is that TFB-1 has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine. One direction is to investigate its potential use as a therapeutic agent for various diseases such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems such as the dopamine system. Additionally, future research could focus on developing new analogs of TFB-1 with improved pharmacological properties.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-16-7-8-17(23-16)18(22)21-11-9-20(10-12-21)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDILHQPJCROZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-yl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine
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1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine
Reactant of Route 6
1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine

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